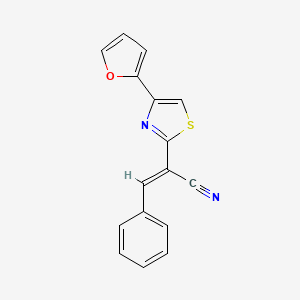

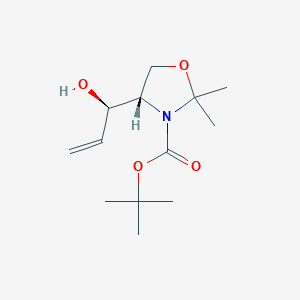

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile and related derivatives typically involves Knoevenagel condensation reactions. For instance, Al-Omran et al. (2011) detailed the synthesis of novel derivatives through the condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde, leading to the formation of E-isomers exclusively, demonstrating the specificity of reaction conditions towards the desired isomer formation (Al-Omran, El-Khair, & Mohareb, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. Rahmani et al. (2017) performed X-ray powder diffraction to determine the crystal structure of a similar compound, highlighting the importance of structural characterization in understanding compound properties (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile includes participation in various organic reactions, such as nucleophilic addition or substitution. Aleksandrov and El’chaninov (2016) discussed reactions with strong electrophiles, underlining the compound's utility in synthesizing pharmacologically active molecules with furan or thiophene substitutions (Aleksandrov & El’chaninov, 2016).

科学的研究の応用

Anticancer Properties

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile derivatives exhibit significant potential in anticancer applications. A study by Matiichuk et al. (2022) demonstrated that certain derivatives showed moderate action against breast cancer cell lines MDA-MB-468 and T-47D, indicating a potential role in cancer treatment (Matiichuk et al., 2022).

Applications in Electrochromic Materials

These compounds have been explored for their utility in electrochromic materials. Akpinar, Udum, and Toppare (2013) synthesized thiazolo[5,4-d]thiazole-containing copolymers, demonstrating their potential in electrochromic applications due to their low band-gap values and multichromic properties (Akpinar, Udum, & Toppare, 2013).

Antimicrobial and Antibacterial Agents

These compounds are also significant in the realm of antimicrobial and antibacterial agents. Research by Abdelhamid et al. (2018) showed that pyridines, thiazoles, and other derivatives exhibited high cytotoxicity against certain bacterial strains and cancer cell lines, suggesting a broad spectrum of biological activity (Abdelhamid, Al-Gendey, & Abdelhamid, 2018).

Antinociceptive and Anti-Inflammatory Properties

Selvam et al. (2012) discovered that certain thiazolopyrimidine derivatives synthesized from (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile exhibit significant antinociceptive and anti-inflammatory activities. This opens the possibility of their use in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

特性

IUPAC Name |

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-13(9-12-5-2-1-3-6-12)16-18-14(11-20-16)15-7-4-8-19-15/h1-9,11H/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZUCAJUDRICFB-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)

![N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2494334.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)

![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)

![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)